Cas no 2548999-49-9 (N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine)
![N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine structure](https://ja.kuujia.com/scimg/cas/2548999-49-9x500.png)
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine 化学的及び物理的性質
名前と識別子
-
- N,N-Dimethyl-4-[4-(2-quinoxalinyl)-1-piperazinyl]-2-pyrimidinamine
- F6619-4679
- 2548999-49-9
- AKOS040709132
- N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine
-
- インチ: 1S/C18H21N7/c1-23(2)18-19-8-7-16(22-18)24-9-11-25(12-10-24)17-13-20-14-5-3-4-6-15(14)21-17/h3-8,13H,9-12H2,1-2H3
- InChIKey: PFFUGFSXXOOYCF-UHFFFAOYSA-N
- SMILES: N1(C2C=NC3C=CC=CC=3N=2)CCN(C2C=CN=C(N(C)C)N=2)CC1
計算された属性
- 精确分子量: 335.18584370g/mol
- 同位素质量: 335.18584370g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 7
- 重原子数量: 25
- 回転可能化学結合数: 3
- 複雑さ: 424
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.3
- トポロジー分子極性表面積: 61.3Ų
じっけんとくせい
- 密度みつど: 1.280±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 565.0±60.0 °C(Predicted)
- 酸度系数(pKa): 8.60±0.10(Predicted)
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-4679-25mg |
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
2548999-49-9 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6619-4679-20μmol |
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
2548999-49-9 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-4679-10mg |
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
2548999-49-9 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-4679-50mg |
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
2548999-49-9 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6619-4679-20mg |
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
2548999-49-9 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6619-4679-100mg |
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
2548999-49-9 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6619-4679-30mg |
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
2548999-49-9 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6619-4679-40mg |
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
2548999-49-9 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6619-4679-5μmol |
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
2548999-49-9 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-4679-5mg |
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine |
2548999-49-9 | 5mg |
$103.5 | 2023-09-07 |
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine 関連文献
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amineに関する追加情報
Recent Advances in the Study of N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine (CAS: 2548999-49-9)
The compound N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine (CAS: 2548999-49-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique quinoxaline and pyrimidine core, has shown promising potential in various therapeutic applications, particularly in oncology and neurological disorders. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models.
One of the key findings from recent research is the compound's ability to modulate specific kinase pathways, which are critical in cancer cell proliferation and survival. In vitro studies have demonstrated that N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine exhibits potent inhibitory activity against certain tyrosine kinases, making it a candidate for targeted cancer therapy. Additionally, its favorable pharmacokinetic profile, including good oral bioavailability and metabolic stability, has been highlighted in recent pharmacokinetic studies.
Another area of interest is the compound's potential application in neurological disorders. Preliminary data suggest that it may interact with neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling. This has led to investigations into its use for treating conditions such as Parkinson's disease and depression. However, further studies are needed to fully understand its neuropharmacological effects and therapeutic potential.
The synthesis and optimization of N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine have also been a focus of recent research. Advances in synthetic chemistry have enabled the production of derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies have identified key modifications that enhance the compound's binding affinity and reduce off-target effects, paving the way for the development of next-generation therapeutics.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as toxicity, drug-drug interactions, and formulation stability need to be addressed in future studies. Nevertheless, the growing body of research on N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine underscores its potential as a valuable tool in drug discovery and development.
In conclusion, the latest research on N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine (CAS: 2548999-49-9) highlights its multifaceted applications in oncology and neurology. Continued exploration of its pharmacological properties and therapeutic potential is expected to yield significant advancements in the field of chemical biology and medicine.
2548999-49-9 (N,N-dimethyl-4-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-amine) Related Products
- 2167051-28-5(5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid, 6-amino-6,7-dihydro-, ethyl ester)
- 935278-73-2(tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate)
- 2229587-99-7(2,2-dimethyl-3-(2,4,6-trifluorophenyl)cyclopropane-1-carboxylic acid)
- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)
- 893725-69-4(6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione)
- 361171-04-2(4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-4-(5-methylfuran-2-yl)-1,3-thiazol-2-ylbenzamide)
- 2229328-26-9(2-1-(ethoxycarbonyl)piperidin-4-yl-2-methylpropanoic acid)
- 1126522-69-7(9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)
- 28469-24-1(4-Nitro-1-(3-phenylpropyl)-1H-pyrazole)
- 252209-96-4(methyl 2-(3-aminophenyl)-2-methylpropanoate)




